2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid
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Overview
Description
“2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . A ceramic catalyst, which consists of zirconia (ZrO2) with a yttria (Y2O3) stabilized cubic structure, has been known to accelerate the transesterification of β-keto esters with primary and secondary alcohols .Molecular Structure Analysis
The molecular structure of similar compounds often contains both electrophilic and nucleophilic sites, making them important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. These reactions include free radical bromination, nucleophilic substitution, and oxidation . Secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation in an SN1 reaction with the protonated alcohol acting as the substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 4-tert-Butylbenzenethiol has a refractive index of 1.5480, a boiling point of 238 °C, and a density of 0.964 g/mL at 25 °C .Scientific Research Applications
Antimicrobial and Larvicidal Activities :
- Novel derivatives of 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones have been synthesized and evaluated for their growth inhibition properties against bacterial and fungal pathogens. They also demonstrated potency in mosquito larvicidal activity (Kumara et al., 2015).
Antibacterial Activity of Benzoxazine Analogues :
- A study on the synthesis and evaluation of antibacterial activity of 1, 4-Benzoxazine analogues, including compounds related to 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid, showed significant activity against various bacterial strains (Kadian, Maste & Bhat, 2012).
Kinetic Resolution and Synthesis :
- Research on the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]-benzoxazine, which is structurally related, demonstrates its potential in preparative chemistry for obtaining enantiomerically pure compounds (Vakarov et al., 2019).
Synthesis of Unnatural Amino Acid Derivatives :
- A study on the synthesis of triazolylalanine analogues, involving the selective alkylation of a tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative, highlights the role of this class of compounds in the creation of novel amino acid derivatives (Patil & Luzzio, 2017).
Synthesis and Spectral Properties of Benzoporphyrins :
- Research involving the condensation of phthalimide and 4-tert-butylphthalimide, which includes structures related to 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid, leads to the formation of zinc complexes of benzoporphyrins. These studies are significant in understanding the spectral properties of such derivatives (Galanin & Shaposhnikov, 2007).
Synthesis of Novel Phthalazinyl Derivatives for Antimycobacterial Activities :
- A series of 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid hydrazones were synthesized and evaluated for their antimycobacterial activities, demonstrating significant in vitro and in vivo activities against mycobacterial species (Sriram et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-[3-[(4-tert-butylphenyl)methyl]-4-oxophthalazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)15-10-8-14(9-11-15)13-23-20(26)17-7-5-4-6-16(17)18(22-23)12-19(24)25/h4-11H,12-13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLMGHNOUKUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid |
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